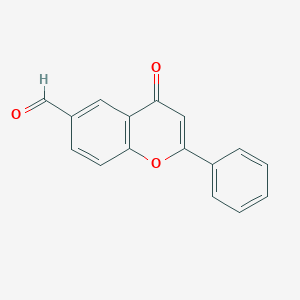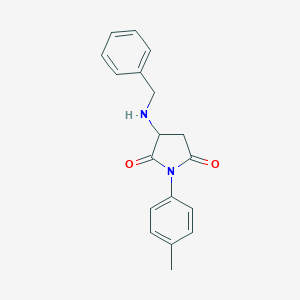
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C16H10O3. It is commonly referred to as OPC and is known for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
OPC has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. OPC has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of OPC is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OPC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. OPC has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of OPC is its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of OPC is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of OPC. One direction is the development of more efficient and scalable synthesis methods. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of OPC and its potential applications in various scientific fields.
Conclusion:
In conclusion, OPC is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of OPC in scientific research.
Synthesemethoden
OPC can be synthesized using various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the one-pot synthesis method. Among these methods, the Pechmann condensation reaction is the most commonly used method. This reaction involves the condensation of phenol and a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form OPC.
Eigenschaften
Produktname |
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde |
|---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4-oxo-2-phenylchromene-6-carbaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-10H |
InChI-Schlüssel |
NHJXVLQTZVKOKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
